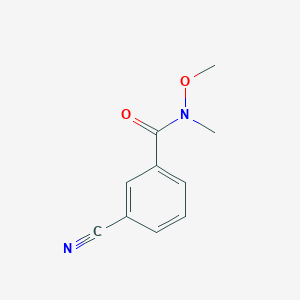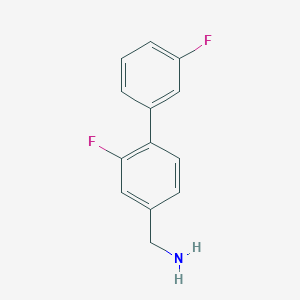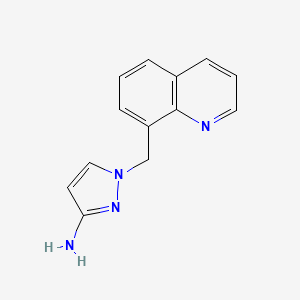![molecular formula C13H13N3O2 B1420976 N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-39-1](/img/structure/B1420976.png)
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide
Overview
Description
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is a heterocyclic compound with the empirical formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is characterized by the presence of a furo[3,2-b]pyridine core structure, which is a fused ring system containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the cyano and pivalamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The cyano group can be introduced through a nucleophilic substitution reaction, while the pivalamide moiety is typically added via an amide coupling reaction using reagents such as pivaloyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furo[3,2-b]pyridine compounds .
Scientific Research Applications
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pivalamide moiety play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
- N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
Uniqueness
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is unique due to its specific combination of functional groups and the furo[3,2-b]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its significance .
Properties
IUPAC Name |
N-(2-cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)12(17)16-9-4-5-15-10-6-8(7-14)18-11(9)10/h4-6H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVDBFKYPBQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673650 | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-39-1 | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)




